1-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-3-[4-(1H-pyrazol-5-yl)phenyl]urea
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Overview
Description
1-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-3-[4-(1H-pyrazol-5-yl)phenyl]urea is a complex organic compound featuring a thiazole ring, a cyclopentyl group, a pyrazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-3-[4-(1H-pyrazol-5-yl)phenyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling with the cyclopentyl and phenyl groups, respectively. The final step involves the formation of the urea linkage under controlled conditions, often using reagents such as isocyanates or carbamates .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-3-[4-(1H-pyrazol-5-yl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while nucleophilic substitution can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-3-[4-(1H-pyrazol-5-yl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-3-[4-(1H-pyrazol-5-yl)phenyl]urea involves its interaction with specific molecular targets. The thiazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrazole derivatives: Widely studied for their anti-inflammatory and analgesic effects.
Phenylurea compounds: Investigated for their herbicidal and pharmaceutical applications
Uniqueness
1-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-3-[4-(1H-pyrazol-5-yl)phenyl]urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-3-[4-(1H-pyrazol-5-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-13-12-26-17(21-13)19(9-2-3-10-19)23-18(25)22-15-6-4-14(5-7-15)16-8-11-20-24-16/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,24)(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQWZWRNRVXQGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCCC2)NC(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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